molecular formula C8H14ClF2NO2 B2540279 (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride CAS No. 2408936-99-0

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride

Cat. No.: B2540279
CAS No.: 2408936-99-0
M. Wt: 229.65
InChI Key: ACIUBPJFUABJIR-KGZKBUQUSA-N
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Description

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique cycloheptane ring structure, which includes amino and difluoromethyl groups, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the cycloheptane ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino group or the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of difluoromethyl and amino groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may be exploited to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R)-5-Amino-4,4-difluorocyclohexane-1-carboxylic acid
  • (1R,5R)-5-Amino-4,4-difluorocyclopentane-1-carboxylic acid
  • (1R,5R)-5-Amino-4,4-difluorocyclooctane-1-carboxylic acid

Uniqueness

Compared to similar compounds, (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride has a larger ring size, which can influence its reactivity and interactions with biological targets. The presence of both amino and difluoromethyl groups also provides unique chemical properties that can be exploited in various applications.

Biological Activity

(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride is a synthetic compound notable for its unique bicyclic structure and functional groups, including an amino group and a carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a pharmacophore.

  • Molecular Formula : C8H13F2NO2
  • Molecular Weight : 193.19 g/mol
  • IUPAC Name : (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid
  • InChI Key : SGFYFJOWIMZNEZ-PHDIDXHHSA-N

Biological Activity Overview

The biological activity of (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid is primarily influenced by its structural features. The presence of fluorine atoms is significant as they can enhance the compound's stability and influence its interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, potentially acting as enzyme inhibitors or modulators. The difluorinated structure may enhance binding affinity to target proteins or receptors due to increased lipophilicity and altered electronic properties.

Case Studies

Several studies have explored the biological implications of fluorinated amino acids:

  • Antimicrobial Activity : A study investigated the antimicrobial properties of fluorinated amino acids, revealing that the introduction of fluorine significantly improved the compounds' efficacy against certain bacterial strains. (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid may exhibit similar properties due to its structural characteristics.
  • Neuroprotective Effects : Research on fluorinated cycloalkanes has shown potential neuroprotective effects in models of neurodegeneration. The unique bicyclic structure of (1R,5R)-5-amino-4,4-difluorocycloheptane could be explored for similar effects in neuroprotective drug development.
  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar frameworks can act as inhibitors for specific enzymes involved in metabolic pathways. Further research is needed to confirm whether (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid exhibits this activity.

Comparative Analysis

The following table compares (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid with other related compounds:

Compound NameStructure TypeBiological ActivityNotable Features
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acidBicyclic Amino AcidPotential antimicrobial and neuroprotective effectsContains difluoro groups
rac-(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acidCyclopentane Amino AcidAntimicrobial activity reportedSimilar fluorination
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylateEster derivativeUnder investigation for metabolic modulationEsterification may alter bioavailability

Synthesis and Applications

The synthesis of (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid typically involves several steps starting from commercially available precursors. Key steps include:

  • Formation of the cycloheptane ring.
  • Introduction of the amino group via amination.
  • Incorporation of difluoro groups using fluorination reagents.

This compound serves as a building block for more complex molecules in medicinal chemistry and may be utilized in drug design due to its unique structural properties.

Properties

IUPAC Name

(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)4-3-5(7(12)13)1-2-6(8)11;/h5-6H,1-4,11H2,(H,12,13);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIUBPJFUABJIR-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC1C(=O)O)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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